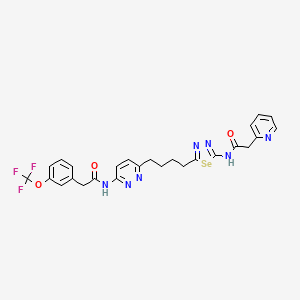

Glutaminase-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Glutaminasa-IN-1 es un derivado de CB839, conocido por su papel como inhibidor alostérico de la glutaminasa de tipo renal (KGA). Este compuesto ha mostrado un potencial significativo en la inhibición del crecimiento de células cancerosas al dirigirse a la glutaminasa, una enzima crucial para el metabolismo de la glutamina. Al inhibir la glutaminasa, Glutaminasa-IN-1 interrumpe los procesos metabólicos esenciales para la proliferación de las células cancerosas .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de Glutaminasa-IN-1 implica varios pasos, comenzando con la preparación de la estructura central, 1,3,4-selenadiazol. Esto se logra a través de la ciclización de precursores apropiados en condiciones controladas.

Métodos de producción industrial: La producción industrial de Glutaminasa-IN-1 generalmente sigue una ruta sintética similar, pero a mayor escala. Esto implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. El proceso incluye rigurosas medidas de control de calidad para mantener la consistencia y la eficacia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Glutaminasa-IN-1 principalmente experimenta reacciones de sustitución, donde se introducen o modifican grupos funcionales específicos para mejorar sus propiedades inhibitorias. También puede participar en reacciones de oxidación-reducción durante su síntesis y procesos metabólicos.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis de Glutaminasa-IN-1 incluyen selenourea, derivados de hidrazina y varios solventes orgánicos. Las reacciones se llevan a cabo típicamente a temperaturas y pH controlados para garantizar la estabilidad del compuesto.

Productos principales: El producto principal de estas reacciones es la propia Glutaminasa-IN-1, caracterizada por su potente actividad inhibitoria contra la glutaminasa de tipo renal. Los subproductos se minimizan mediante la cuidadosa optimización de las condiciones de reacción .

Aplicaciones Científicas De Investigación

Glutaminasa-IN-1 tiene una amplia gama de aplicaciones en la investigación científica:

Química: En química, Glutaminasa-IN-1 se utiliza para estudiar la inhibición enzimática y las vías metabólicas que involucran la glutamina. Sirve como una herramienta para comprender el papel de la glutaminasa en varios procesos bioquímicos.

Biología: En la investigación biológica, Glutaminasa-IN-1 se emplea para investigar las dependencias metabólicas de las células cancerosas. Ayuda a dilucidar los mecanismos por los que las células cancerosas se adaptan al estrés metabólico y cómo pueden ser atacadas terapéuticamente.

Medicina: Médicamente, Glutaminasa-IN-1 se está explorando como un posible agente terapéutico para el tratamiento del cáncer. Su capacidad para inhibir la glutaminasa la convierte en una candidata prometedora para interrumpir los procesos metabólicos de las células cancerosas, inhibiendo así su crecimiento y proliferación.

Industria: En la industria farmacéutica, Glutaminasa-IN-1 se utiliza en el desarrollo de nuevas terapias contra el cáncer. Su papel como inhibidor de la glutaminasa la convierte en un compuesto valioso para el diseño de fármacos que se dirigen a las vías metabólicas en las células cancerosas .

Mecanismo De Acción

Glutaminasa-IN-1 ejerce sus efectos uniéndose a un sitio alostérico en la glutaminasa de tipo renal, inhibiendo así su actividad. Esta inhibición interrumpe la conversión de glutamina en glutamato, un paso crítico en los procesos metabólicos de las células cancerosas. Al bloquear esta vía, Glutaminasa-IN-1 efectivamente priva a las células cancerosas de los nutrientes que necesitan para crecer y sobrevivir. Los objetivos moleculares involucrados incluyen los sitios activos de la glutaminasa, y las vías afectadas son las relacionadas con el metabolismo de la glutamina .

Compuestos similares:

Telaglenastat (CB-839): Otro potente inhibidor de la glutaminasa con mecanismos de acción similares.

BPTES: Un inhibidor alostérico selectivo de la glutaminasa con una estructura química diferente.

6-Diazo-5-oxo-L-norleucina (DON): Un inhibidor irreversible de la glutaminasa con efectos inhibitorios más amplios sobre el metabolismo de la glutamina.

Singularidad: Glutaminasa-IN-1 es única en su objetivo específico de la glutaminasa de tipo renal con alta potencia y selectividad. A diferencia de algunos otros inhibidores, se ha optimizado para mejorar la captación celular y la actividad antitumoral, lo que la convierte en una herramienta valiosa en la investigación y terapia del cáncer .

Comparación Con Compuestos Similares

Telaglenastat (CB-839): Another potent glutaminase inhibitor with similar mechanisms of action.

BPTES: A selective allosteric inhibitor of glutaminase with a different chemical structure.

6-Diazo-5-oxo-L-norleucine (DON): An irreversible inhibitor of glutaminase with broader inhibitory effects on glutamine metabolism.

Uniqueness: Glutaminase-IN-1 is unique in its specific targeting of kidney-type glutaminase with high potency and selectivity. Unlike some other inhibitors, it has been optimized to enhance cellular uptake and anti-tumor activity, making it a valuable tool in cancer research and therapy .

Propiedades

IUPAC Name |

N-[6-[4-[5-[(2-pyridin-2-ylacetyl)amino]-1,3,4-selenadiazol-2-yl]butyl]pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24F3N7O3Se/c27-26(28,29)39-20-9-5-6-17(14-20)15-22(37)31-21-12-11-18(33-34-21)7-1-2-10-24-35-36-25(40-24)32-23(38)16-19-8-3-4-13-30-19/h3-6,8-9,11-14H,1-2,7,10,15-16H2,(H,31,34,37)(H,32,36,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZUDGWKTNIKJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(=O)NC2=NN=C([Se]2)CCCCC3=NN=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24F3N7O3Se |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-chlorophenyl)ethanone oxalate](/img/structure/B2592052.png)

![6-acetyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2592058.png)

![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-chlorobenzyl)furan-2-carboxamide](/img/structure/B2592061.png)

![2-({1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2592062.png)

![2-ethyl-3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid](/img/structure/B2592067.png)

![6-[(3S)-3-Aminopyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride](/img/structure/B2592068.png)

![1-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B2592070.png)

![6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2592071.png)